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Compound of Interest

Compound Name: 4-(1-Aminoethyl)oxan-4-ol

Cat. No.: B15266601 Get Quote

Disclaimer: Direct experimental data for 4-(1-Aminoethyl)oxan-4-ol is not readily available in

the public domain. The following guide is a predictive overview based on the known

characteristics of structurally analogous compounds and established principles of organic

chemistry. It is intended for research and development purposes and should be used as a

reference for experimental design rather than a definitive source of validated data.

Introduction
4-(1-Aminoethyl)oxan-4-ol is a tertiary amino alcohol containing a tetrahydropyran (oxane)

ring. This scaffold is of significant interest in medicinal chemistry, as the tetrahydropyran ring is

a prevalent three-dimensional feature in numerous marketed drugs, often serving as a

bioisosteric replacement for other cyclic systems to improve physicochemical properties. The

presence of both a hydroxyl and an amino group suggests potential for diverse biological

interactions and utility as a synthetic building block. This document outlines the predicted

physical, chemical, and spectroscopic properties of 4-(1-Aminoethyl)oxan-4-ol and provides

detailed hypothetical protocols for its synthesis and characterization.

Predicted Physicochemical Properties
The properties of 4-(1-Aminoethyl)oxan-4-ol have been estimated by extrapolation from

known data for related compounds such as 4-(aminomethyl)oxan-4-ol, 1-(oxan-4-yl)ethan-1-ol,

and 4-aminotetrahydropyran.
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Property Predicted Value
Basis for Prediction /
Notes

IUPAC Name 4-(1-Aminoethyl)oxan-4-ol Standard nomenclature rules.

CAS Number Not assigned
Compound not found in major

chemical databases.

Molecular Formula C₇H₁₅NO₂
Derived from the chemical

structure.

Molecular Weight 145.20 g/mol
Calculated from the molecular

formula.

Appearance
Colorless to pale yellow liquid

or low-melting solid

Typical for small, functionalized

aliphatic compounds.

Boiling Point ~210-230 °C (at 760 mmHg)

Estimated based on the boiling

points of related amino

alcohols and

tetrahydropyranols, accounting

for hydrogen bonding.

Melting Point ~25-45 °C

Tertiary alcohols can have

lower melting points; the

presence of amino and

hydroxyl groups may lead to a

solid at room temperature.

Density ~1.05-1.15 g/cm³
Similar to other functionalized

tetrahydropyrans.[1]

Solubility

Soluble in water and polar

organic solvents (e.g.,

methanol, ethanol).

The presence of polar amino

and hydroxyl groups, along

with the ether oxygen,

promotes aqueous solubility.

pKa
~9.5-10.5 (for the ammonium

ion)

The primary amine is expected

to have a pKa in the typical

range for aliphatic amines.
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Predicted Spectroscopic Data
Spectroscopic characteristics are crucial for the identification and structural confirmation of the

target molecule. The following are predicted key features.
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Spectroscopy Predicted Features

¹H NMR

- Oxane Ring Protons: Complex multiplets

between ~1.5-1.8 ppm and ~3.5-3.8 ppm. The

protons adjacent to the ether oxygen (C2, C6)

will be the most downfield. - Ethyl Group CH: A

quartet at ~2.8-3.0 ppm. - Ethyl Group CH₃: A

doublet at ~1.0-1.2 ppm. - OH and NH₂ Protons:

Broad singlets, chemical shift highly dependent

on solvent and concentration (typically ~1.5-4.0

ppm). These peaks will be exchangeable with

D₂O.

¹³C NMR

- C4 (quaternary carbon with OH): ~70-75 ppm.

- Oxane Ring CH₂ (C2, C6): ~63-68 ppm. -

Oxane Ring CH₂ (C3, C5): ~30-35 ppm. - Ethyl

Group CH: ~50-55 ppm. - Ethyl Group CH₃:

~15-20 ppm.

FT-IR (cm⁻¹)

- O-H Stretch: Broad peak, ~3200-3500 cm⁻¹. -

N-H Stretch: Medium peak (doublet for primary

amine), ~3300-3400 cm⁻¹. - C-H Stretch

(aliphatic): ~2850-2960 cm⁻¹. - N-H Bend:

Medium peak, ~1590-1650 cm⁻¹. - C-O Stretch

(ether and alcohol): Strong peaks, ~1050-1150

cm⁻¹.

Mass Spec. (EI)

- Molecular Ion (M⁺): A peak at m/z = 145 (may

be weak or absent). - Alpha Cleavage: Loss of

an ethyl radical (•CH₂CH₃) from the carbon

bearing the hydroxyl group is unlikely. The more

probable fragmentation is the loss of the

aminoethyl group. Alpha cleavage next to the

nitrogen is also possible.[2] - Dehydration: A

peak at m/z = 127 (M-18), corresponding to the

loss of a water molecule.[2]
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The synthesis of 4-(1-aminoethyl)oxan-4-ol can be envisioned through several routes. A

plausible and robust method involves the addition of a nucleophile to the commercially

available tetrahydro-4H-pyran-4-one, followed by functional group manipulation.

This protocol outlines a two-step synthesis starting from tetrahydro-4H-pyran-4-one. The first

step is a nucleophilic addition to form a cyanohydrin, which is then reduced to the target

primary amine.

Step 1: Synthesis of 4-cyano-oxan-4-ol

Reagents and Equipment:

Tetrahydro-4H-pyran-4-one (1.0 eq)

Sodium cyanide (1.2 eq)

Sodium bisulfite (optional, for purification)

Water

Diethyl ether

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

Dissolve sodium cyanide in water in a round-bottom flask and cool the solution to 0-5 °C in

an ice bath with stirring.

Slowly add tetrahydro-4H-pyran-4-one to the cyanide solution dropwise over 30 minutes,

maintaining the internal temperature below 10 °C.

After the addition is complete, allow the mixture to stir at room temperature for 12-16

hours.

Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture again in an ice bath and carefully extract the

product with diethyl ether (3 x volume of the aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure to yield the crude cyanohydrin product.

Step 2: Reduction of 4-cyano-oxan-4-ol to 4-(1-Aminoethyl)oxan-4-ol

Reagents and Equipment:

4-cyano-oxan-4-ol (from Step 1, 1.0 eq)

Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

Anhydrous tetrahydrofuran (THF) or diethyl ether

Round-bottom flask, reflux condenser, nitrogen atmosphere, magnetic stirrer, dropping

funnel.

Procedure:

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the

reaction must be conducted under a nitrogen atmosphere.

Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux

condenser and a dropping funnel.

Dissolve the crude 4-cyano-oxan-4-ol in anhydrous THF.

Slowly add the cyanohydrin solution to the LiAlH₄ suspension at a rate that maintains a

gentle reflux.

After the addition is complete, heat the mixture to reflux for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential,

dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser
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workup).

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with

THF or ethyl acetate.

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the

crude 4-(1-Aminoethyl)oxan-4-ol.

The crude product can be purified by column chromatography on silica gel.

A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to

10% methanol) with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent

tailing of the amine on the silica gel.

Combine the fractions containing the pure product (as determined by TLC) and remove the

solvent under reduced pressure to yield the purified 4-(1-Aminoethyl)oxan-4-ol.

NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated

solvent (e.g., CDCl₃ or D₂O). Acquire ¹H and ¹³C NMR spectra and compare the observed

chemical shifts, multiplicities, and integrations with the predicted values.[3][4]

Infrared Spectroscopy: Obtain an IR spectrum of the purified product (as a thin film or KBr

pellet) and identify the characteristic absorption bands for the O-H, N-H, and C-O functional

groups.[4]

Mass Spectrometry: Obtain a mass spectrum of the purified product to confirm the molecular

weight and analyze the fragmentation pattern.[5][6][7]

Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the molecular

formula.

Visualized Workflows and Pathways
The following diagrams illustrate the proposed synthetic pathway and a general experimental

workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15266601?utm_src=pdf-body
https://www.benchchem.com/product/b15266601?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10709190/
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/AN52742-YingYang-ChemEd-FTIR-NMR.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/AN52742-YingYang-ChemEd-FTIR-NMR.pdf
https://pubmed.ncbi.nlm.nih.gov/436283/
https://gcms.cz/labrulez-bucket-strapi-h3hsga3/jpo212056_54330a6547/jpo212056.pdf
https://www.creative-proteomics.com/resource/applications-mass-spectrometry-amino-acid-analysis.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15266601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetrahydro-4H-pyran-4-one 4-Cyano-oxan-4-ol
(Cyanohydrin Intermediate)

 1. NaCN, H₂O
 2. Workup 4-(1-Aminoethyl)oxan-4-ol

 1. LiAlH₄, THF
 2. Quench & Workup 
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Caption: Proposed two-step synthesis of 4-(1-Aminoethyl)oxan-4-ol.
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Caption: General workflow for synthesis and characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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